molecular formula C10H12O B1353805 4-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 67864-03-3

4-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1353805
CAS No.: 67864-03-3
M. Wt: 148.2 g/mol
InChI Key: JTUTZTVFJIHGGX-UHFFFAOYSA-N
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Description

4-methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O. It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the first carbon of the indan ring system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

4-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to 4-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to a variety of biological effects.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the reduction of 4-methyl-1-indanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-methyl-1-indanone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-methyl-1-indanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of 4-methyl-2,3-dihydro-1H-indene.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 4-methyl-2,3-dihydro-1H-indene chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-methyl-1-indanone.

    Reduction: 4-methyl-2,3-dihydro-1H-indene.

    Substitution: 4-methyl-2,3-dihydro-1H-indene chloride.

Comparison with Similar Compounds

Similar Compounds

    1H-Inden-1-ol: Similar structure but lacks the methyl group at the 4-position.

    2,3-dihydro-1H-inden-1-ol: Similar structure but lacks the methyl group at the 4-position.

    4-methyl-1-indanone: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness

4-methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the indan ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUTZTVFJIHGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 is added, in portions, at 0° C., to the solution of 4-methyl-1-indanone in THF/CH3OH. After 3 hours the mixture is poured into water and extracted with ether. After washing the organic extracts to neutrality and anhydrifying on Na2SO4, the solvent is evaporated under vacuum. 22.0 g of 4-methyl-1-indanol are obtained (yield=99%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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